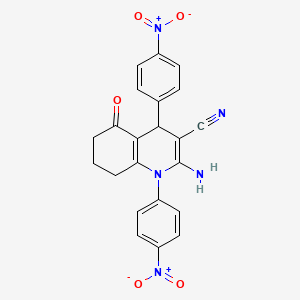![molecular formula C17H16BrNO B15014193 (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol](/img/structure/B15014193.png)
(Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol is an organic compound that features a bromophenyl group and a dimethylphenyl imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol typically involves the reaction of 4-bromobenzaldehyde with 2,4-dimethylaniline under specific conditions to form the imine intermediate. This intermediate is then subjected to a condensation reaction with propargyl alcohol to yield the final product. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like toluene, with the reaction being carried out under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-[(2,4-dimethylphenyl)imino]propiophenone.
Reduction: Formation of 1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-1-propanol.
Substitution: Formation of compounds like 1-(4-methoxyphenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and reaction mechanisms. Its structural features make it a suitable candidate for investigating the activity of enzymes that interact with imines and hydroxyl groups.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile component in material science.
Mecanismo De Acción
The mechanism of action of (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenyl 4-bromobenzoate
- 4-Bromophenylacetonitrile
Uniqueness
Compared to similar compounds, (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol stands out due to its combination of a bromophenyl group and a dimethylphenyl imino group
Propiedades
Fórmula molecular |
C17H16BrNO |
|---|---|
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
(E)-1-(4-bromophenyl)-3-(2,4-dimethylanilino)prop-2-en-1-one |
InChI |
InChI=1S/C17H16BrNO/c1-12-3-8-16(13(2)11-12)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-11,19H,1-2H3/b10-9+ |
Clave InChI |
JJULXKQOERBVRE-MDZDMXLPSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014110.png)
![3-chloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2,4-dimethylphenol](/img/structure/B15014126.png)
![4,4'-methanediylbis(2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B15014131.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15014134.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B15014138.png)
![(3E)-N-(4-fluorophenyl)-3-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15014139.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide](/img/structure/B15014149.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B15014159.png)
![N-(4-ethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B15014171.png)

![2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B15014185.png)
![2-Bromo-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,4-dimethylphenol](/img/structure/B15014189.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B15014190.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B15014191.png)
